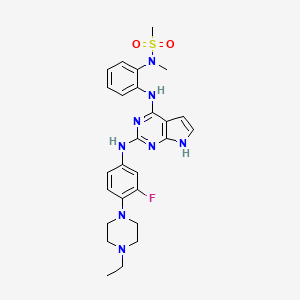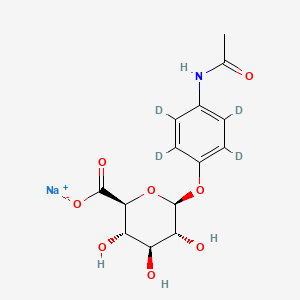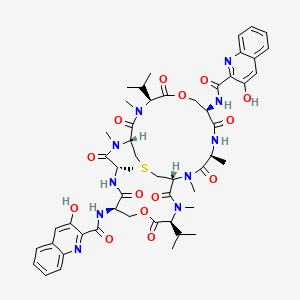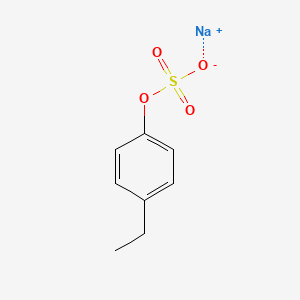![molecular formula C17H14N2 B12385702 3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)
3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Isocyano-6-methylphenyl)methyl]-1H-indole is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isocyano group attached to a methylphenyl moiety, which is further connected to an indole ring. The indole ring is a common structural motif in many biologically active compounds, making this compound particularly intriguing for research in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole typically involves the following steps:
Formation of the Isocyano Group: The isocyano group can be introduced through the reaction of an amine with phosgene or its safer alternatives like oxalyl chloride.
Coupling with Indole: The isocyano-methylphenyl intermediate is then coupled with an indole derivative using a suitable catalyst, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Isocyano-6-methylphenyl)methyl]-1H-indole undergoes several types of chemical reactions:
Nucleophilic Addition: The isocyano group is highly reactive towards nucleophiles, leading to the formation of urethanes, ureas, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with the isocyano group.
Catalysts: Tertiary amines or metal salts like tin, iron, and mercury salts are often used to catalyze these reactions.
Major Products
Urethanes: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with primary or secondary amines.
Scientific Research Applications
3-[(2-Isocyano-6-methylphenyl)methyl]-1H-indole has several scientific research applications:
Quorum Sensing Inhibition: This compound has shown promise as a quorum sensing inhibitor, which can disrupt bacterial communication and reduce virulence.
Biofilm Inhibition: It has been effective in inhibiting biofilm formation in various bacterial strains, making it a potential candidate for antimicrobial therapies.
Chemical Probes: The isocyano group can serve as an infrared probe for studying local environments in biochemical systems.
Mechanism of Action
The mechanism of action of 3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole primarily involves quorum sensing inhibition. It interferes with the signaling pathways of bacteria, thereby reducing the expression of virulence factors and biofilm formation . Molecular docking studies have shown that this compound binds stably to quorum sensing receptors, antagonizing their activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl isocyanide: Another isocyanide compound with similar reactivity but different structural features.
2-Isopropyl-6-methylphenyl isocyanate: Shares the isocyano functional group but differs in the overall structure.
Uniqueness
3-[(2-Isocyano-6-methylphenyl)methyl]-1H-indole stands out due to its indole ring, which is a common motif in many biologically active molecules. This structural feature may contribute to its unique biological activities, particularly in quorum sensing inhibition and biofilm disruption .
Properties
Molecular Formula |
C17H14N2 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole |
InChI |
InChI=1S/C17H14N2/c1-12-6-5-9-16(18-2)15(12)10-13-11-19-17-8-4-3-7-14(13)17/h3-9,11,19H,10H2,1H3 |
InChI Key |
NNWWARKEVJEECU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+]#[C-])CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)
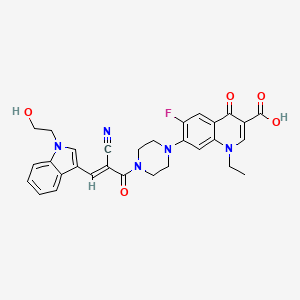
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)
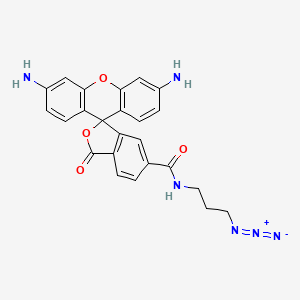
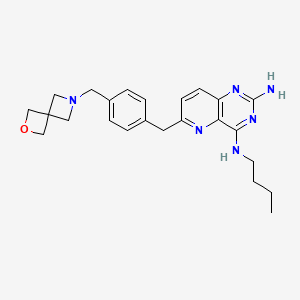
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)

![4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B12385674.png)
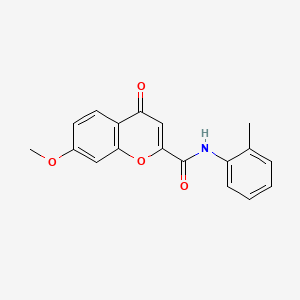
![(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12385679.png)
